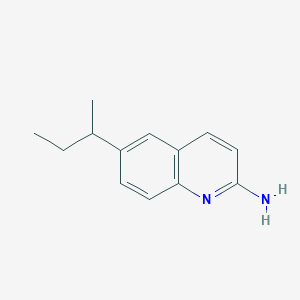

6-(sec-Butyl)quinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

6-butan-2-ylquinolin-2-amine |

InChI |

InChI=1S/C13H16N2/c1-3-9(2)10-4-6-12-11(8-10)5-7-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) |

InChI Key |

JYZQQSKUHAMOJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)N=C(C=C2)N |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics in 6 Sec Butyl Quinolin 2 Amine Chemistry

Elucidation of Mechanistic Pathways for Key Synthetic Transformations

The formation of the 6-(sec-Butyl)quinolin-2-amine scaffold can be achieved through several established synthetic strategies for quinoline (B57606) synthesis. Each strategy involves a unique mechanistic pathway.

The construction of the quinoline core often relies on intramolecular cyclization and annulation reactions, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. iipseries.org Several classical named reactions can be adapted for the synthesis of 6-(sec-butyl)quinolin-2-amine.

One plausible route is the Combes synthesis , which involves the condensation of an aniline (B41778) with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.org For the target molecule, this would begin with 4-sec-butylaniline (B1345595). The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine facilitates the rate-determining annulation step, an electrophilic attack on the aniline ring. wikipedia.org Subsequent dehydration yields the substituted quinoline. wikipedia.org

Another approach is the Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgwikipedia.org Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition, followed by dehydration to form an unsaturated carbonyl compound, and finally, imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org

The Skraup synthesis offers a classic method where an aniline (in this case, 4-sec-butylaniline) reacts with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. numberanalytics.comuop.edu.pk The mechanism involves the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline. numberanalytics.comuop.edu.pk The resulting β-anilinopropionaldehyde then undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate, which is finally oxidized to the quinoline. numberanalytics.com

Finally, rhodium-catalyzed C-H activation and annulation represent a modern strategy for constructing quinoline rings, offering high efficiency and regioselectivity. mdpi.com

Table 1: Comparison of Potential Intramolecular Cyclization/Annulation Strategies

| Synthesis Name | Precursors | Key Mechanistic Steps | Catalyst/Reagents |

| Combes Synthesis | 4-sec-butylaniline, β-diketone | Schiff base formation, enamine tautomerization, acid-catalyzed annulation, dehydration. wikipedia.org | Concentrated H₂SO₄. wikipedia.org |

| Friedländer Synthesis | 2-amino-5-sec-butylbenzaldehyde, ketone | Aldol addition/condensation, imine formation, cyclization, dehydration. wikipedia.org | Acid or base (e.g., KOH, TFA). iipseries.orgwikipedia.org |

| Skraup Synthesis | 4-sec-butylaniline, glycerol | Dehydration of glycerol to acrolein, Michael addition, cyclization, oxidation. numberanalytics.comuop.edu.pk | H₂SO₄, oxidizing agent (e.g., nitrobenzene). numberanalytics.com |

| Pfitzinger Reaction | 5-sec-butylisatin, carbonyl compound | Base-catalyzed ring opening of isatin (B1672199), condensation to form a Schiff's base, Claisen condensation, cyclization. iipseries.org | Base (e.g., KOH). iipseries.org |

Radical-mediated reactions provide an alternative avenue for the synthesis and functionalization of quinolines. mdpi.com These pathways often proceed under mild conditions and can offer unique selectivity. For instance, a radical-promoted cyclization of arylamine precursors can be used to construct the quinoline core. mdpi.com One proposed mechanism involves the formation of a bromine radical from N-bromosuccinamide (NBS) under visible light, which then reacts with a suitable precursor to generate a radical imine that cyclizes with the aryl ring. mdpi.com

Another approach involves the use of a radical cation salt, such as tris(4-bromophenyl)aminium hexachloroantimonate (TBPA), to induce the oxidation of a C-H bond adjacent to a nitrogen atom. mdpi.com This generates a radical intermediate that is further oxidized to an iminium ion, which then undergoes cyclization and aromatization to form the quinoline product. mdpi.com The addition of radical quenchers like TEMPO in control experiments can help confirm the involvement of a radical pathway by observing any significant decrease in product yield. rsc.org Some transition-metal-free syntheses have been developed that are believed to proceed via a radical-mediated borrowing hydrogen pathway. organic-chemistry.org

The functionalization of the pre-formed quinoline ring can also involve radical species. The Minisci reaction, for example, allows for the C-H alkylation of heteroaromatic bases under oxidative conditions, proceeding through the homolytic cleavage of precursors to generate alkyl radicals. researchgate.net

Table 2: Examples of Radical-Mediated Quinoline Synthesis

| Method | Key Features | Proposed Intermediates | Reference |

| NBS-Mediated Cyclization | Visible light-promoted reaction using N-bromosuccinamide. | Bromine radical, radical imine. | mdpi.com |

| Radical Cation-Catalyzed Cyclization | Uses a radical cation salt (e.g., TBPA) and an oxidant (e.g., O₂). | Radical cation, iminium ion. | mdpi.com |

| Copper-Catalyzed Cascade Cyclization | Intermolecular decarboxylative reaction under aerobic conditions. | Radical reaction pathway is proposed. | organic-chemistry.org |

| Photo-Induced Oxidative Cyclization | Visible light-induced cascade reaction. | Radical intermediates formed via single electron transfer. | mdpi.com |

The quinoline ring system is susceptible to nucleophilic aromatic substitution (SNAE), particularly at the electron-deficient C2 and C4 positions of the pyridine ring. iipseries.orgorientjchem.orgresearchgate.net The presence of the amino group at the C2 position in 6-(sec-Butyl)quinolin-2-amine is a key structural feature that is often installed via such a mechanism.

A common method is the Chichibabin reaction, where quinoline reacts with sodamide (NaNH₂) in a solvent like liquid ammonia (B1221849) to introduce an amino group at the 2-position. uop.edu.pk The mechanism involves the nucleophilic addition of the amide anion (⁻NH₂) to the C2 position, forming a σ-complex (a Meisenheimer-like intermediate). This is followed by the elimination of a hydride ion (H⁻), which then reacts with a proton source (often an amino group of another sodamide molecule or the solvent) to release hydrogen gas and drive the reaction to completion. Aromatization restores the stable quinoline ring system.

If the 2-position is already occupied, nucleophilic attack may occur at the 4-position. orientjchem.org The reactivity of the quinoline ring towards nucleophiles is enhanced compared to pyridine. researchgate.netslideshare.net Besides direct amination, other nucleophiles like hydroxide (B78521) ions (from KOH at high temperatures) or organolithium reagents (like n-butyllithium) can react at the C2 position to introduce hydroxyl or alkyl groups, respectively. uop.edu.pk

Condensation and elimination are fundamental steps in many quinoline syntheses. The Friedländer synthesis, for example, relies on an aldol-type condensation between a 2-aminoaryl carbonyl compound and a ketone, followed by a cyclization and dehydration (elimination of water) to form the quinoline ring. iipseries.orgwikipedia.org

Similarly, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. iipseries.org At lower temperatures, this typically leads to a 4-hydroxyquinoline. The mechanism involves the formation of a Schiff base, which then undergoes ring closure. iipseries.org

Elimination reactions are also crucial for the aromatization step in multi-step syntheses. For instance, after a cyclization step that forms a dihydroquinoline intermediate, a molecule of water or an alcohol is often eliminated to generate the final aromatic quinoline product. wikipedia.orgmdpi.com A study of the β-elimination reaction of N-[2-(2-quinolyl)ethyl]quinuclidinium salt to form 2-vinylquinoline (B1294476) found that the reaction proceeds via a reversible E1cb mechanism, where a carbanion intermediate is formed prior to the elimination step. researchgate.net

In a reaction forming isoindolo[2,1-a]quinoline-5,11-dione, an enaminone intermediate undergoes intramolecular cyclization, followed by the β-elimination of dimethylformamide (DMF) and water to yield the final tetracyclic product. nih.gov

Nucleophilic Aromatic Substitution Mechanisms

Kinetic Studies of Reaction Rates and Selectivities

The rates and selectivities of reactions to form and functionalize 6-(sec-Butyl)quinolin-2-amine are highly dependent on reaction conditions.

Kinetic studies on the hydrogenation of quinoline have shown that the reaction rate is zero order with respect to the quinoline concentration, first order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used. gatech.edu In syntheses like the Skraup reaction, temperature and the concentration of sulfuric acid significantly impact the reaction rate and the formation of side products. numberanalytics.com Similarly, for the Friedländer synthesis, the choice and concentration of the acid or base catalyst can dramatically affect the reaction time and yield. nih.gov

In a study of the synthesis of alkyl quinolines from aniline and propanol (B110389) over zeolite catalysts, the reaction temperature was a critical parameter. rsc.org Increasing the temperature from 623 K to 683 K led to an increase in aniline conversion and the total yield of quinolines. rsc.org However, a further increase to 703 K caused a decrease in selectivity and yield, indicating an optimal temperature for the desired transformation. rsc.org The ratio of Lewis acid sites to Brønsted acid sites on the catalyst was also identified as a key factor influencing selectivity. rsc.org

The kinetics of elimination reactions to form vinylquinolines have been shown to follow a second-order rate law in the presence of hydroxide. researchgate.net Studies using buffers revealed general base catalysis and an E1cb mechanism, where the rate-determining step can shift depending on the buffer concentration. researchgate.net

Table 3: Factors Influencing Reaction Kinetics and Selectivity

| Reaction Type | Parameter | Effect on Rate/Selectivity | Example System |

| Skraup Synthesis | Temperature | Higher temperature increases rate but may lead to more side reactions. numberanalytics.com | Aniline + Glycerol |

| Skraup Synthesis | Acid Concentration | Affects the rate of the initial dehydration step and the overall reaction. numberanalytics.com | Aniline + Glycerol |

| Catalytic Synthesis | Catalyst Acidity | The ratio of Lewis to Brønsted acid sites can determine the reaction pathway and product selectivity. rsc.org | Aniline + Propanol |

| Catalytic Synthesis | Temperature | An optimal temperature often exists to maximize yield and selectivity. rsc.org | Aniline + Propanol |

| Hydrogenation | H₂ Pressure | Rate is first order with respect to hydrogen pressure. gatech.edu | Quinoline Hydrogenation |

| Elimination | Base Concentration | Rate is dependent on the concentration of the base catalyst. researchgate.net | Elimination to form Vinylquinoline |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local electronic environment of individual atoms within a molecule. Through various NMR experiments, it is possible to identify substituents, map the carbon skeleton, and determine the three-dimensional arrangement of atoms.

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of 6-(sec-Butyl)quinolin-2-amine is expected to show distinct signals for the protons of the quinoline (B57606) ring system, the sec-butyl group, and the amine group.

The aromatic region of the spectrum would display signals corresponding to the five protons on the quinoline core. The protons on the carbocyclic ring (H-5, H-7, H-8) and the heterocyclic ring (H-3, H-4) would exhibit characteristic chemical shifts and coupling patterns. For instance, in related quinoline structures, protons adjacent to the nitrogen atom (like H-3 and H-4) typically appear as doublets, while the protons on the substituted benzene (B151609) ring show more complex splitting depending on their relative positions. nih.govgrafiati.com

The sec-butyl group introduces a set of aliphatic signals. These would include a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) group (CH₂), and a multiplet for the methine proton (CH) directly attached to the quinoline ring. jove.comnist.gov A broad singlet, which may exchange with D₂O, is anticipated for the amine (NH₂) protons. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(sec-Butyl)quinolin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Amine (NH₂) | ~5.0-6.0 | Broad Singlet |

| Quinoline H-3 | ~6.7-6.9 | Doublet (d) |

| Quinoline H-4 | ~7.7-7.9 | Doublet (d) |

| Quinoline H-5, H-7, H-8 | ~7.2-7.8 | Multiplets (m) |

| sec-Butyl CH | ~2.8-3.2 | Multiplet (m) |

| sec-Butyl CH₂ | ~1.6-1.8 | Multiplet (m) |

| sec-Butyl CH₃ (doublet) | ~1.2-1.4 | Doublet (d) |

Note: Predicted values are based on data from analogous quinoline and sec-butyl substituted compounds. nih.govgrafiati.comjove.comnist.govacs.org

Carbon-13 NMR (¹³C NMR) is used to analyze the carbon framework of a molecule. Aromatic organic molecules typically show ¹³C NMR chemical shift values greater than 100 ppm. researchgate.net The spectrum of 6-(sec-Butyl)quinolin-2-amine would feature nine signals for the quinoline ring carbons and four signals for the sec-butyl group carbons.

The carbon attached to the nitrogen in the amine group (C-2) is expected to have a high chemical shift, often appearing around 155-160 ppm. rsc.org The carbon atom where the sec-butyl group is attached (C-6) will also be clearly identifiable in the aromatic region. The chemical shifts of the carbons in the sec-butyl group are expected in the aliphatic region (< 50 ppm). researchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(sec-Butyl)quinolin-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-2 | ~156-158 |

| Quinoline C-3 | ~110-115 |

| Quinoline C-4 | ~138-140 |

| Quinoline Aromatic C's (C4a, C5, C6, C7, C8, C8a) | ~120-148 |

| sec-Butyl CH | ~40-45 |

| sec-Butyl CH₂ | ~30-35 |

| sec-Butyl CH₃ (from CH) | ~20-25 |

Note: Predicted values are based on data from analogous quinoline derivatives and other substituted aromatic amines. researchgate.netrsc.orgresearchgate.netchemicalbook.com

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and elucidating complex structural details, such as the connectivity and conformation of the sec-butyl group. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For 6-(sec-Butyl)quinolin-2-amine, COSY would be vital to trace the spin system of the sec-butyl group, showing correlations between the CH methine proton, the CH₂ methylene protons, and the two CH₃ methyl groups. It would also help in assigning adjacent protons on the quinoline ring. nih.govnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. researchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon in both the quinoline ring and the sec-butyl substituent, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two or three bonds). ipb.ptnih.gov This is particularly powerful for establishing connectivity between different parts of the molecule. Key correlations would include those from the sec-butyl's methine proton to the C-6 carbon of the quinoline ring, confirming the point of attachment. Correlations from the amine protons to C-2 and C-3 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred conformation of the flexible sec-butyl group relative to the planar quinoline ring system by identifying through-space interactions between the sec-butyl protons and the aromatic protons (e.g., H-5 and H-7). ipb.ptresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. thermofisher.com

For 6-(sec-Butyl)quinolin-2-amine, the FT-IR spectrum would be characterized by several key absorption bands:

N-H Stretching: The primary amine (NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring (C=C and C=N bonds) would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the NH₂ group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ region. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for 6-(sec-Butyl)quinolin-2-amine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (sec-Butyl) | C-H Stretch | 2850 - 2960 |

| Quinoline Ring | C=C, C=N Stretch | 1450 - 1650 |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

Note: Predicted values are based on general FT-IR correlation tables and data for related quinoline and amine compounds. mdpi.comresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. raman-spectra.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the quinoline ring and the carbon backbone of the sec-butyl group. researchgate.netresearchgate.net

Key features in the Raman spectrum of 6-(sec-Butyl)quinolin-2-amine would include:

Strong bands corresponding to the ring breathing vibrations of the quinoline system.

Signals for the C-C stretching vibrations within the sec-butyl group.

Characteristic bands for C-H bending and stretching modes, which can complement the information from the FT-IR spectrum.

The analysis of Raman spectra, often supported by theoretical calculations like Density Functional Theory (DFT), can provide a detailed characterization of the main vibrational bands for quinoline derivatives. researchgate.netiosrjournals.orgresearchgate.net

Correlation of Theoretical and Experimental Vibrational Assignments

The correlation between theoretical and experimental vibrational assignments for quinoline derivatives is a critical area of study. dntb.gov.ua Computational methods, such as Density Functional Theory (DFT), are employed to calculate theoretical vibrational frequencies. chemrevlett.comresearchgate.net These calculated frequencies are then scaled using an empirical factor to align them with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. chemrevlett.comnih.gov

For instance, a scaling factor of 0.9613 has been used in studies of similar heterocyclic compounds to achieve good agreement between theoretical and experimental results. chemrevlett.com This correlation allows for the precise assignment of observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov In related quinoline compounds, deviations between calculated and experimental bond distances are typically small, often less than 2%, which can be attributed to crystal packing effects not considered in theoretical calculations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Bands

The electronic transitions and absorption bands of quinoline derivatives are typically analyzed using UV-Vis spectroscopy. nih.gov For many quinoline compounds, absorption bands are observed in the range of 337 nm to 341.73 nm, which are characteristic of n → π* electronic transitions within the chromophoric systems. nih.gov The specific absorption wavelengths can be influenced by the solvent environment and the nature of substituents on the quinoline ring. mdpi.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict electronic excitations and provide insights into the nature of these transitions. dntb.gov.uaresearchgate.net For example, in some quinoline derivatives, absorption peaks around 310 nm, 335 nm, and 360 nm have been attributed to S₀–S₃, S₀–S₂, and S₀–S₁ vibrational transitions, respectively. mdpi.com The comparison between experimental and theoretical UV-Vis spectra often shows remarkable consistency, underscoring the quality of the synthesized derivatives. nih.govresearchgate.net

Table 1: UV-Vis Absorption Data for a Series of Quinoline Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Solvent | Concentration (M) | λmax (nm) | Transition Type |

|---|---|---|---|---|

| Derivative 1 | Acetonitrile | 2 x 10⁻⁵ | 337.83 | n → π* |

| Derivative 2 | Acetonitrile | 2 x 10⁻⁵ | 341.73 | n → π* |

| Derivative 3 | Toluene | 0.5 mg/mL | ~310 | S₀–S₃ |

| Derivative 4 | Toluene | 0.5 mg/mL | ~335 | S₀–S₂ |

| Derivative 5 | Toluene | 0.5 mg/mL | ~360 | S₀–S₁ |

Data sourced from studies on various quinoline derivatives to illustrate typical absorption ranges and transitions. nih.govmdpi.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of organic compounds. acs.org HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. scispace.com For 6-(sec-Butyl)quinolin-2-amine, with a molecular formula of C₁₃H₁₆N₂, the expected exact mass can be precisely calculated and compared with the experimental value obtained from HRMS. This technique has been successfully used to confirm the structures of various quinoline derivatives. researchgate.netacs.org

Fragmentation Pattern Analysis for Structural Information

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. libretexts.org For amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org

In the case of 6-(sec-Butyl)quinolin-2-amine, the molecular ion peak would be expected at an odd m/z value due to the presence of two nitrogen atoms. The fragmentation would likely involve the sec-butyl group. Cleavage of the bond between the secondary carbon of the butyl group and the quinoline ring would result in a significant fragment. The NIST WebBook provides mass spectral data for 6-(sec-butyl)quinoline, showing a base peak at m/z 156, corresponding to the loss of an ethyl group, and the molecular ion peak at m/z 185. nist.gov For 6-(sec-Butyl)quinolin-2-amine, similar fragmentation of the sec-butyl group would be anticipated, alongside fragmentations characteristic of the aminoquinoline core.

Table 2: Predicted Major Mass Spectral Fragments for 6-(sec-Butyl)quinolin-2-amine This table is interactive. Users can sort and filter the data.

| Fragment | Proposed Structure | m/z (Predicted) |

|---|---|---|

| [M]⁺ | C₁₃H₁₆N₂⁺ | 200 |

| [M - CH₃]⁺ | C₁₂H₁₃N₂⁺ | 185 |

| [M - C₂H₅]⁺ | C₁₁H₁₁N₂⁺ | 171 |

| [Quinolin-2-amine]⁺ | C₉H₈N₂⁺ | 144 |

Predicted fragmentation based on common fragmentation patterns of alkyl-substituted amines and quinolines. libretexts.orgnist.gov

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules. nih.govacs.org Studies on substituted quinolines have shown that PES can provide valuable information about the ionization energies of molecular orbitals, including the nitrogen lone pair and π-orbitals. nih.govcnr.it The substitution of an alkyl group, such as a sec-butyl group, on the quinoline ring is expected to influence the electronic structure. cnr.it

For quinoline itself, four bands are typically observed below 11 eV, corresponding to three π-orbitals and the nitrogen lone pair σ-orbital. acs.org The introduction of the sec-butyl group at the 6-position and the amine group at the 2-position in 6-(sec-Butyl)quinolin-2-amine would lead to shifts in these ionization energies and the appearance of additional bands related to the orbitals of the substituents. A comprehensive analysis of the PES spectrum, often aided by theoretical calculations, can elucidate the electronic effects of these substituents. acs.orgcnr.it

Valence Band Photoemission Spectroscopy

Valence Band Photoemission Spectroscopy, often performed using ultraviolet (UV) or synchrotron radiation, probes the energy levels of the outermost electrons of a molecule. kratos.com These valence electrons are directly involved in chemical bonding and are crucial for determining the molecule's reactivity and electronic behavior. The resulting spectrum displays a series of peaks, each corresponding to the ionization energy of a specific molecular orbital (MO).

For quinoline and its derivatives, the valence band spectrum is characterized by a series of distinct bands corresponding to the π and σ molecular orbitals. cnr.it The introduction of substituents, such as an amino group, significantly influences the electronic structure and, consequently, the valence band spectrum.

In a study of 4-aminoquinoline (B48711), the valence photoemission spectrum, measured with a photon energy of 98 eV, revealed several key features that can be extrapolated to 6-(sec-Butyl)quinolin-2-amine. cnr.it The presence of the amino group leads to a notable decrease in the binding energy of the Highest Occupied Molecular Orbital (HOMO) compared to the parent quinoline molecule. cnr.it For 4-aminoquinoline, the first ionization band, corresponding to the HOMO (a π orbital), is observed at 8.08 eV. This is a significant shift from the 8.63 eV observed for the HOMO of quinoline. cnr.it This lowering of the ionization energy is attributed to the electron-donating nature of the amino group, which destabilizes the π-system of the quinoline ring.

The spectrum of 4-aminoquinoline also shows a complex series of overlapping bands at higher binding energies, which are assigned to ionizations from other π orbitals and the lone pair of electrons on the pyridinic nitrogen atom. cnr.it Theoretical calculations, such as the Outer Valence Green's Function (OVGF) method, are essential for the precise assignment of these spectral features. cnr.it

For 6-(sec-Butyl)quinolin-2-amine, it is anticipated that the valence band spectrum would exhibit similar characteristics. The 2-amino group is expected to have a pronounced electron-donating effect, leading to a significant lowering of the HOMO binding energy. The sec-butyl group at the 6-position, being an alkyl group, is also electron-donating, which would further contribute to the destabilization of the π-system, albeit to a lesser extent than the amino group. The interplay of these two substituents would dictate the precise energies of the molecular orbitals.

Table 1: Experimental and Calculated Valence Band Binding Energies (eV) for Quinoline and 4-Aminoquinoline Data extracted from a study by an international research team, which provides a basis for understanding the electronic structure of amino-substituted quinolines. cnr.it

| Compound | Orbital | Experimental BE (eV) | Calculated BE (eV) |

|---|---|---|---|

| Quinoline | π5 (HOMO) | 8.63 | 8.61 |

| π4 (HOMO-1) | 9.15 | 9.13 | |

| nN (HOMO-2) | 9.82 | 9.80 | |

| π3 (HOMO-3) | 10.55 | 10.53 | |

| 4-Aminoquinoline | π5 (HOMO) | 8.08 | 8.07 |

| π4 (HOMO-1) | 8.98 | 8.97 | |

| nN (HOMO-2) | 9.25 | 9.24 | |

| π3 (HOMO-3) | 9.45 | 9.44 |

Core Level X-ray Photoelectron Spectroscopy (XPS)

Core Level X-ray Photoelectron Spectroscopy provides information about the elemental composition and the chemical environment of atoms within a molecule. ntu.edu.tw This technique involves irradiating a sample with X-rays, which causes the ejection of core electrons. The binding energy of these core electrons is sensitive to the local chemical environment, an effect known as the chemical shift.

In the case of quinoline derivatives, XPS is particularly useful for distinguishing between the different carbon and nitrogen atoms within the molecule. For 6-(sec-Butyl)quinolin-2-amine, we would expect to see distinct signals for the carbon atoms in the quinoline ring, the sec-butyl group, and the nitrogen atoms of the quinoline ring and the amino group.

A study on 4-aminoquinoline provides a valuable reference for interpreting the expected XPS data of 6-(sec-Butyl)quinolin-2-amine. cnr.it The C 1s spectrum of quinoline itself shows three distinct regions, reflecting the different chemical environments of the carbon atoms due to the presence of the electronegative nitrogen atom. cnr.it Upon the addition of an amino group, as in 4-aminoquinoline, the C 1s spectrum becomes more complex. The carbon atom directly bonded to the amino group (C4 in 4-aminoquinoline) is expected to show a significant chemical shift to a higher binding energy due to the electron-withdrawing inductive effect of the nitrogen atom. cnr.it

The N 1s XPS spectrum is particularly informative for amino-substituted quinolines. In 4-aminoquinoline, two well-resolved peaks are observed in the N 1s spectrum. cnr.it The peak at a lower binding energy (around 403.73 eV) is assigned to the pyridinic nitrogen atom (N1), while the peak at a higher binding energy (around 405.54 eV) corresponds to the nitrogen atom of the amino group (N11). cnr.it This chemical shift of approximately 1.8 eV is a clear indicator of the two distinct nitrogen environments. cnr.it

For 6-(sec-Butyl)quinolin-2-amine, a similar splitting in the N 1s spectrum is expected. The pyridinic nitrogen and the exocyclic amino nitrogen will have different binding energies. The exact positions of these peaks will be influenced by the electronic effects of the sec-butyl group on the quinoline ring system.

Table 2: Experimental and Calculated N 1s Core Level Binding Energies (eV) for Quinoline and 4-Aminoquinoline Data from a comprehensive spectroscopic and theoretical study of quinoline derivatives, highlighting the distinct electronic environments of nitrogen atoms. cnr.it

| Compound | Nitrogen Atom | Experimental BE (eV) | Calculated BE (eV) |

|---|---|---|---|

| Quinoline | N1 (pyridinic) | 404.99 | 404.98 |

| 4-Aminoquinoline | N1 (pyridinic) | 403.73 | 403.72 |

| N11 (amino) | 405.54 | 405.53 |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical methods are central to computational chemistry, offering a framework to calculate the electronic structure and energy of molecules. The primary approaches used for quinoline (B57606) derivatives include Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each with distinct advantages in terms of accuracy and computational cost.

Density Functional Theory (DFT) stands as a highly effective and widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to determine a compound's stability, calculate its structure, and analyze its optical and electronic characteristics. nih.gov For quinoline derivatives, DFT calculations are routinely performed to obtain optimized molecular geometries, which correspond to the lowest energy arrangement of the atoms in three-dimensional space. rsc.org

Functionals such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, combined with basis sets like 6-31G or 6-311G, are commonly used to achieve a balance between accuracy and computational efficiency. tandfonline.comrjptonline.orgrsc.org These calculations yield critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine key electronic properties such as total energy, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's behavior. scirp.org The investigation of these properties is crucial for predicting how the molecule will interact with other chemical species. rsc.org

Table 1: Illustrative DFT-Calculated Properties for a Quinoline Derivative (Note: This table presents typical data obtained from DFT calculations for quinoline-based compounds and serves as an example for 6-(sec-Butyl)quinolin-2-amine.)

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -655.45 Hartrees |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | 2.15 Debye |

| Rotational Constants | Constants related to the molecule's moment of inertia, used in microwave spectroscopy. | A: 1.2 GHz, B: 0.4 GHz, C: 0.3 GHz |

| Optimized Geometry | The 3D coordinates of each atom defining the most stable molecular structure. | N/A (Coordinate List) |

For a comprehensive theoretical understanding, DFT results are often compared with those from other computational methods, namely ab initio and semi-empirical calculations.

Ab Initio Methods: These methods compute molecular properties from "first principles," using only fundamental physical constants and the atomic numbers of the constituent atoms without relying on experimental data for parameterization. libretexts.orgscribd.com While highly accurate, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are computationally demanding and are typically reserved for smaller molecular systems. libretexts.org

Semi-Empirical Methods: These methods streamline the complex equations of quantum mechanics by incorporating some parameters derived from experimental data or high-level ab initio results. numberanalytics.comwikipedia.org Methods like AM1 (Austin Model 1) and PM3 (Parameterized Model 3) are significantly faster than DFT or ab initio techniques, making them suitable for very large molecules. numberanalytics.com However, their accuracy is contingent on the molecule under study being similar to the compounds used in the method's parameterization database. wikipedia.org A comparative analysis using these different levels of theory can validate the computational results and provide a broader understanding of the molecule's properties. researchgate.net

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Electronic Structure and Reactivity Descriptors

From the foundational calculations of electronic structure, several key descriptors can be derived to predict the chemical reactivity and kinetic stability of 6-(sec-Butyl)quinolin-2-amine.

Frontier Molecular Orbital (FMO) theory is a critical tool for analyzing chemical stability and reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. rsc.orgmdpi.com Analysis of the spatial distribution of these orbitals reveals likely sites of chemical interaction. For instance, in some quinoline derivatives, the HOMO electron density is concentrated on the quinoline ring system, while the LUMO density may be located on a substituent group, indicating the pathways of intramolecular charge transfer upon electronic excitation. rsc.org

Table 2: Representative Frontier Molecular Orbital Data (Note: This table provides an example of FMO data typical for substituted quinolines, illustrating the expected results for 6-(sec-Butyl)quinolin-2-amine.)

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.20 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO, indicating chemical reactivity. | 4.65 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict molecular reactivity by illustrating the charge distribution across the molecule's surface. rsc.org The MEP map identifies electron-rich and electron-poor regions, which are crucial for understanding electrophilic and nucleophilic attacks. rsc.orgmdpi.com

On a standard MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to attack by nucleophiles. researchgate.netbeilstein-journals.org Green or yellow areas represent regions of neutral or weakly positive potential. mdpi.com For 6-(sec-Butyl)quinolin-2-amine, an MEP map would likely show negative potential around the nitrogen atoms of both the quinoline ring and the amine group, highlighting these as primary sites for electrophilic interaction, such as protonation. mdpi.comchemrxiv.org

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized Lewis-like structures, such as one-center lone pairs and two-center bonds. juniperpublishers.com This method is highly effective for studying charge transfer and conjugative interactions within a molecular system. mdpi.com

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Spectroscopic Property Prediction and Validation

The electronic absorption spectrum of 6-(sec-Butyl)quinolin-2-amine can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com For aromatic systems like quinoline, these transitions are typically π → π* in nature. researchgate.net

Computational studies on the parent molecule, 6-aminoquinoline (B144246) (6AQ), have shown that TD-DFT calculations using the B3LYP functional can accurately reproduce experimental UV-Vis spectra. researchgate.netdeepdyve.com The spectrum of 6AQ shows characteristic absorption maxima between 327 nm and 340 nm, depending on the solvent. researchgate.net The introduction of the sec-butyl group at the 6-position (adjacent to the existing amino group) is expected to cause a slight bathochromic (red) shift in these absorption bands due to its electron-donating inductive effect, which further perturbs the π-electron system.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S0 → S1 | 345 | 0.095 | HOMO → LUMO (π → π) |

| S0 → S2 | 285 | 0.150 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 240 | 0.450 | HOMO → LUMO+1 (π → π*) |

Vibrational spectroscopy is a powerful tool for structural elucidation. The theoretical infrared (IR) and Raman spectra of 6-(sec-Butyl)quinolin-2-amine can be computed using DFT, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov The resulting harmonic vibrational frequencies are often systematically higher than experimental values, requiring the application of a scaling factor (commonly around 0.96) for accurate comparison. nih.govnih.gov

The predicted spectrum would feature characteristic vibrational modes. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region. dergipark.org.tr Aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl group are found just below 3000 cm⁻¹. dergipark.org.tr The quinoline ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region. dergipark.org.trscirp.org

| Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν_as(NH₂) | Asymmetric N-H Stretch |

| 3365 | ν_s(NH₂) | Symmetric N-H Stretch |

| 3070 | ν(C-H) | Aromatic C-H Stretch |

| 2960 | ν_as(CH₃) | sec-Butyl Asymmetric C-H Stretch |

| 2875 | ν_s(CH₂) | sec-Butyl Symmetric C-H Stretch |

| 1625 | δ(NH₂) | Amino Scissoring |

| 1575 | ν(C=C/C=N) | Quinoline Ring Stretch |

| 1360 | ν(C-N) | Aromatic Amine C-N Stretch |

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govsiftdesk.org This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., TMS). Such calculations have been successfully applied to various aminoquinolines and related heterocyclic systems. nih.gov

For 6-(sec-Butyl)quinolin-2-amine, distinct chemical shift regions are expected.

¹H NMR: Protons on the aromatic quinoline ring would appear in the δ 7.0-8.5 ppm range. The protons of the sec-butyl group would be found in the upfield region (δ 0.9-3.0 ppm). The chemical shift of the NH₂ protons can be broad and variable, typically appearing between δ 4.0-6.0 ppm, and its position is sensitive to solvent and concentration.

¹³C NMR: The aromatic carbons of the quinoline ring are predicted to resonate between δ 110-155 ppm. rsc.org The ipso-carbons attached to the nitrogen atoms (C2 and the carbon in the fused benzene (B151609) ring) will show characteristic shifts influenced by the heteroatom. acs.org The aliphatic carbons of the sec-butyl group will appear in the δ 10-40 ppm range.

| Atom Position | Predicted ¹³C Shift | Atom Position | Predicted ¹H Shift |

|---|---|---|---|

| C2 (ipso-NH₂) | 154.5 | H3 | 7.95 |

| C3 | 121.0 | H4 | 7.15 |

| C4 | 138.0 | H5 | 7.60 |

| C4a | 148.5 | H7 | 7.40 |

| C5 | 128.0 | H8 | 8.10 |

| C6 (ipso-butyl) | 145.0 | NH₂ | 5.50 |

| C7 | 125.0 | sec-Butyl CH | 2.85 |

| C8 | 129.5 | sec-Butyl CH₂ | 1.65 |

| C8a | 122.5 | sec-Butyl CH₃ (term.) | 0.90 |

| sec-Butyl C1' | 38.5 | sec-Butyl CH₃ (int.) | 1.25 |

Computed Vibrational Frequencies (IR, Raman)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states (TS) that are often impossible to observe experimentally. portlandpress.com By mapping the potential energy surface of a reaction, the structures of reactants, intermediates, transition states, and products can be optimized, and the activation energy (energy barrier) for each step can be calculated. acs.orgscielo.br A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

A plausible reaction for 6-(sec-Butyl)quinolin-2-amine is nucleophilic aromatic substitution (SNAr) or amide bond formation, where the 2-amino group acts as the nucleophile. researchgate.netacs.org For instance, in a reaction with an acyl chloride, the mechanism would involve the nucleophilic attack of the amine on the carbonyl carbon. DFT calculations can model the tetrahedral intermediate and the transition states leading to its formation and collapse. The calculated energy barrier determines the theoretical reaction rate and provides insight into factors controlling selectivity. acs.org

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 6-(sec-Butyl)quinolin-2-amine + Acyl Chloride | 0.0 |

| TS1 | Transition state for C-N bond formation | +15.5 |

| Intermediate | Tetrahedral Intermediate | +5.2 |

| TS2 | Transition state for leaving group departure | +12.8 |

| Products | N-acylated quinoline + HCl | -10.7 |

Reaction Pathway Simulations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for simulating reaction pathways and elucidating complex mechanisms at a molecular level. scirp.orgnih.govrsc.org For quinoline derivatives, DFT calculations are instrumental in mapping out the energy landscapes of synthetic and reactive processes, including the identification of intermediates and the calculation of activation energies for transition states. nih.govresearchgate.net

While specific reaction pathway simulations for 6-(sec-butyl)quinolin-2-amine are not extensively documented in dedicated studies, insights can be drawn from computational analyses of related quinoline systems. Methodologies such as the Gould-Jacobs reaction, Camps cyclization, and various metal-catalyzed annulations are common routes for synthesizing the quinoline core. mdpi.comacs.org DFT simulations of these pathways reveal how substituents influence the reaction. For instance, in the hydrodenitrogenation (HDN) of quinoline, a crucial industrial process, DFT calculations show that the hydrogenation steps and subsequent C-N bond cleavage are highly dependent on the electronic environment of the quinoline ring. nih.govcup.edu.cn

For 6-(sec-butyl)quinolin-2-amine, simulations would likely focus on several key aspects:

Synthesis: Modeling the final steps of its synthesis, such as an amination reaction at the C2 position or the cyclization steps to form the quinoline ring, would clarify the regioselectivity and reaction efficiency. The electron-donating nature of the amine and sec-butyl groups would be incorporated to predict their influence on the stability of reaction intermediates.

Reactivity: Simulations of reactions, such as electrophilic aromatic substitution or oxidation, can predict the most likely sites of attack. DFT calculations on quinoline itself have shown that the activation energy for hydroxyl radical attack varies significantly across the carbon positions, with the C2 position having a notable energy barrier compared to other sites. nih.gov The presence of the sec-butyl and amine groups would alter the electron density distribution, thereby modifying these activation barriers and directing the reaction pathway. Computational models can calculate the free energy profiles for such reactions, indicating the most thermodynamically and kinetically favorable outcomes. researchgate.net

These simulations typically involve optimizing the geometry of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to determine thermodynamic properties like enthalpy and Gibbs free energy. scirp.org

Conformational Analysis of the sec-Butyl Group and its Influence on Molecular Geometry

Computational studies on similar alkyl-substituted aromatic compounds, like sec-butylbenzene (B1681704), have identified multiple stable conformers, typically labeled as gauche and anti based on the dihedral angle of the alkyl chain. researchgate.netresearchgate.net For sec-butylbenzene, ab initio calculations and spectroscopic analysis revealed three distinct conformers, with the gauche arrangement being the most populated. researchgate.netresearchgate.net This preference is influenced by a delicate balance of steric hindrance and weak intramolecular interactions.

In the case of 6-(sec-butyl)quinolin-2-amine, the key dihedral angle is C(5)-C(6)-C(α)-C(β), where C(α) is the secondary carbon of the butyl group. The rotation around this bond determines the orientation of the ethyl and methyl fragments of the sec-butyl group relative to the plane of the quinoline ring.

Key Conformational Considerations:

Steric Hindrance: The bulky nature of the sec-butyl group can lead to steric clashes with the hydrogen atom at the C(5) position of the quinoline ring. The molecule will adopt conformations that minimize these unfavorable interactions. Generally, substituents on cyclic systems prefer an equatorial position to minimize steric strain. organicchemistrytutor.comlibretexts.org

Rotamers: Similar to butane, the sec-butyl group has gauche and anti conformations. organicchemistrytutor.com Computational modeling using methods like Møller–Plesset second-order perturbation theory (MP2) or DFT can predict the relative energies of these rotamers. researchgate.netacs.org For sec-butyl chloride, three stable isomers (TG, GG', and GT) have been identified through calculations. acs.org

Influence on Molecular Geometry: The preferred conformation of the sec-butyl group can cause minor distortions in the planarity of the quinoline ring system. While the aromatic quinoline core is largely planar, significant steric pressure from a bulky substituent can lead to slight puckering or out-of-plane bending to relieve strain. Recent computational work has even shown that large alkyl groups like tert-butyl can be forced into a typically less favorable axial position in certain substituted ring systems due to complex steric and electronic effects. rsc.org

The following table, based on computational data for analogous sec-butyl systems, illustrates the typical energy differences that can be expected between conformers.

| Conformer Type | Typical Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population |

| Gauche 1 (G1) | ~60° | 0.00 (most stable) | High |

| Anti (A) | ~180° | 0.5 - 0.7 | Medium |

| Gauche 2 (G2) | ~-60° | > 0.7 | Low |

This table is illustrative, based on data from analogous compounds like sec-butylbenzene. researchgate.netresearchgate.net The exact values for 6-(sec-butyl)quinolin-2-amine would require specific calculations.

Quantitative Structure-Activity Relationships (QSAR) in a non-biological context (e.g., relating structural features to intrinsic chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity. nih.govresearchgate.net In a non-biological context, this is often referred to as a Quantitative Structure-Reactivity Relationship (QSRR), where the "activity" is the intrinsic chemical reactivity of the molecule. rsc.orgchemrxiv.orgrsc.org This approach uses computationally derived molecular descriptors to predict how a molecule will behave in a chemical reaction.

For 6-(sec-butyl)quinolin-2-amine, QSRR studies would focus on predicting its reactivity towards various chemical transformations. The primary tools for this are quantum chemical calculations, which provide a wealth of electronic and structural descriptors. ijcce.ac.irdergipark.org.trbioline.org.br

Key Reactivity Descriptors from DFT Calculations:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. rsc.org The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. ijcce.ac.irrsc.org A small energy gap suggests the molecule is more polarizable and chemically reactive, while a large gap indicates high kinetic stability. scirp.orgrsc.org Substituents on the quinoline ring are known to alter this gap; for example, electron-withdrawing groups tend to decrease the gap, increasing reactivity. scirp.org

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of different aspects of reactivity. ijcce.ac.irdergipark.org.trresearchgate.net

Fukui Functions: This local reactivity descriptor predicts which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov It helps to rationalize the regioselectivity of reactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. ijcce.ac.ir

The following table summarizes key global reactivity descriptors and their implications for the chemical reactivity of a molecule like 6-(sec-butyl)quinolin-2-amine.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Correlates with a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. A soft molecule is more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability of a species to accept electrons. |

Formulas are based on Koopmans' theorem approximations. ijcce.ac.irresearchgate.net

By calculating these descriptors for 6-(sec-butyl)quinolin-2-amine and comparing them to a series of related compounds, a QSRR model can be developed to predict its reactivity in various chemical environments without the need for extensive experimentation. rsc.orgnih.gov

Reactivity and Derivatization of 6 Sec Butyl Quinolin 2 Amine

Reactivity of the 2-Amino Group

The 2-amino group is a primary site of reactivity in 6-(sec-butyl)quinolin-2-amine, readily undergoing reactions typical of aromatic amines.

Acylation and Alkylation Reactions

The nucleophilic nature of the 2-amino group facilitates its acylation and alkylation. Acylation reactions with acylating agents such as acid chlorides or anhydrides would yield the corresponding N-(6-(sec-butyl)quinolin-2-yl)amides. While specific examples for the 6-sec-butyl derivative are not extensively documented in the provided results, the general reactivity of 2-aminoquinolines suggests this is a feasible transformation. researchgate.net

Alkylation of the 2-amino group can also be achieved. For instance, a one-pot synthetic strategy for the synthesis of 2-alkylaminoquinolines has been demonstrated through sequential dehydrogenative annulation and N-alkylation reactions. nih.gov Cobalt-catalyzed N-alkylation of various heteroaromatic amines, including aminoquinolines, with a wide range of alcohols has also been reported, yielding monoalkylated products. nih.gov These methods could be applied to introduce various alkyl groups onto the 2-amino position of 6-(sec-butyl)quinolin-2-amine.

| Reaction Type | Reagents/Catalysts | Product Type |

| Acylation | Acid chlorides, Anhydrides | N-Aryl amides |

| Alkylation | Alcohols | 2-(Alkylamino)quinolines |

| Alkylation | Not specified | 2-(Alkylamino)quinolines |

Condensation Reactions to Form Imines or Other Heterocycles

The 2-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). Furthermore, these intermediates or the parent amine can be utilized in the synthesis of more complex heterocyclic systems. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group. nih.gov While this is a synthesis of the quinoline ring itself, the reactivity principle of condensation applies to the 2-amino group for further derivatization. For example, 2-aminoquinolines can be key intermediates in the synthesis of pyrimido[4,5-b]quinolin-4(3H)-one derivatives. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring in 6-(sec-butyl)quinolin-2-amine is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic effects of the existing substituents. ijresm.com

Regioselectivity and Electronic Effects of the sec-Butyl and Amino Substituents

The 2-amino group is a strong activating group and directs electrophilic substitution to the pyridine (B92270) ring, but due to the deactivating effect of the nitrogen atom in the quinoline ring, electrophilic substitution generally occurs in the benzene (B151609) ring. arsdcollege.ac.in The amino group, being an electron-donating group, enhances the nucleophilicity of the quinoline ring system. researchgate.net The sec-butyl group at the 6-position is a weak activating group and an ortho-, para-director.

In electrophilic substitution reactions on the quinoline ring, the substitution generally occurs in the benzene ring, preferably at the 5- and 8-positions. uop.edu.pk The presence of the activating amino group at position 2 and the sec-butyl group at position 6 would likely influence the exact position of substitution. For instance, in 8-substituted quinolines, a metal-free, regioselective C-H halogenation at the C5-position has been demonstrated. scispace.com

Nucleophilic substitution reactions on the quinoline ring typically occur at the 2- and 4-positions. uop.edu.pk However, since the 2-position is already substituted with an amino group, nucleophilic attack would be less likely at this position. The presence of the amino group could, however, influence the reactivity of other positions towards nucleophiles.

| Reaction Type | Directing Effect of Substituents | Preferred Positions |

| Electrophilic Substitution | 2-Amino (activating), 6-sec-Butyl (weakly activating) | 5- and 8-positions |

| Nucleophilic Substitution | 2-Amino (blocks position 2) | Typically 4-position |

Transformations Involving the sec-Butyl Moiety

The sec-butyl group itself can undergo chemical transformations, although these are generally less facile than reactions involving the amino group or the aromatic ring.

Selective Oxidation and Reduction Reactions

The sec-butyl group has a benzylic hydrogen atom, which makes it susceptible to oxidation. Oxidation of alkyl side chains on aromatic rings, particularly at the benzylic position, can lead to the formation of a carboxyl group. libretexts.orgopenstax.orglibretexts.org For example, butylbenzene (B1677000) can be oxidized to benzoic acid using a strong oxidizing agent like potassium permanganate (B83412). libretexts.orgopenstax.org It is plausible that under controlled oxidation conditions, the sec-butyl group on the quinoline ring could be oxidized. Oxidation of sec-butyl alcohol results in the formation of a ketone. encyclopedia.com The oxidation of sec-butylbenzene (B1681704) can yield sec-butyl benzene hydroperoxide. google.com

Reduction of the sec-butyl group is not a typical transformation under standard catalytic hydrogenation conditions that might be used to reduce the quinoline ring. The aromatic ring is generally more susceptible to reduction than the alkyl substituent.

Side-Chain Functionalization

The sec-butyl group at the C6 position of the quinoline ring presents an opportunity for selective functionalization. The presence of the aromatic ring significantly influences the reactivity of the alkyl side chain, particularly at the benzylic position. libretexts.orgmsu.edu

Oxidative Transformations

Alkyl-substituted aromatic compounds are susceptible to oxidation at the side chain. msu.edu Strong oxidizing agents like potassium permanganate (KMnO₄) can convert alkyl side chains into carboxylic acid groups. libretexts.orgopenstax.org This reaction proceeds via a complex mechanism involving the formation of benzylic radicals at the carbon atom adjacent to the aromatic ring. For 6-(sec-Butyl)quinolin-2-amine, the benzylic C-H bond on the sec-butyl group is the most likely site for initial attack. Oxidation could potentially lead to the formation of a ketone or, with more vigorous conditions, cleavage of the side chain to yield 2-aminoquinoline-6-carboxylic acid. Industrial-scale oxidations often use air as the oxidant with catalysts like cobalt(III) salts. libretexts.orgopenstax.org It is important to note that alkylbenzenes lacking benzylic hydrogens, such as those with a tert-butyl group, are resistant to such oxidation reactions. libretexts.orgopenstax.org

Halogenation

Free-radical halogenation is a characteristic reaction for alkyl-substituted aromatics, typically initiated by UV light. lscollege.ac.inwikipedia.org This method allows for the substitution of a hydrogen atom on the alkyl side chain with a halogen, such as chlorine or bromine. libretexts.orgsavemyexams.com The reactivity for halogenation is highest at the benzylic position due to the stability of the resulting benzylic radical. msu.edu For the sec-butyl group, this would preferentially occur at the C-H bond connected to the quinoline ring. Subsequent reactions on the halogenated derivative could introduce a wide range of other functional groups.

Catalytic C-H Functionalization

Modern synthetic methods offer more controlled ways to functionalize C(sp³)–H bonds. Transition metal-catalyzed reactions, for instance, can achieve high selectivity. While specific examples for 6-(sec-Butyl)quinolin-2-amine are not detailed in the literature, general principles of C-H functionalization are well-established. sigmaaldrich.comscribd.com Iron-catalyzed reactions have shown the ability to functionalize secondary C-H bonds preferentially over primary ones. mdpi-res.com Such methods could potentially be applied to selectively introduce new C-C or C-heteroatom bonds onto the sec-butyl side chain, providing a pathway to complex derivatives.

Annulation and Ring-Opening Reactions for Novel Fused Systems

The 2-aminoquinoline (B145021) structure is a versatile precursor for constructing fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing scaffold. organic-chemistry.org These reactions often utilize the reactivity of the C2-amino group and the adjacent C3-position of the quinoline ring.

Synthesis of Fused Pyrazoles

One common transformation is the construction of a pyrazole (B372694) ring fused to the quinoline system, forming pyrazolo[3,4-b]quinolines. These compounds can be synthesized from 2-chloro-3-cyanoquinolines by reaction with hydrazine (B178648). ekb.egresearchgate.net A plausible route starting from 6-(sec-Butyl)quinolin-2-amine would first involve its conversion to the corresponding 2-chloro-3-cyano derivative. Subsequent treatment with hydrazine hydrate (B1144303) would lead to cyclization, affording 3-amino-6-(sec-butyl)-1H-pyrazolo[3,4-b]quinoline. ekb.egresearchgate.net The resulting amino group on the newly formed pyrazole ring can be further functionalized, for example, by forming Schiff bases with various aldehydes or by acylation. ekb.eg

Synthesis of Fused Triazoles

Similarly, triazole rings can be fused to the quinoline core to create orientjchem.orgCurrent time information in Bangalore, IN.asianpubs.orgtriazolo[1,5-a]quinolines and related structures. asianpubs.orgnih.gov Copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide (B81097) are used to synthesize Current time information in Bangalore, IN.asianpubs.orgbioengineer.orgtriazolo[1,5-a]quinoxalin-4(5H)-ones. acs.org Another approach involves the bicyclization of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles to yield tetrazolo[1,5-a]quinolines. mdpi.com A strategy adaptable to 2-aminoquinolines might involve intramolecular cyclization of an intermediate derived from the C2-amino group, leading to the formation of a fused triazole ring system. asianpubs.org

Ring-Opening and Skeletal Rearrangement

While the aromatic quinoline core is generally stable, specific derivatives can undergo ring-opening or skeletal rearrangement reactions to form novel scaffolds. For instance, recent research has demonstrated that quinoline N-oxides can undergo Brønsted acid-catalyzed reactions with dialkyl acetylenedicarboxylates and water, leading to a cyclization followed by sequential rearrangements. bioengineer.orgbohrium.com This "skeletal editing" can transform the quinoline core into diverse structures such as 2-substituted indolines, which can then be converted to indoles, 2-alkenylanilines, or isoquinolinones depending on the subsequent reaction conditions. bohrium.com Another strategy involves the copper-catalyzed ring-opening and reconstruction of anthranils with various oxo-compounds to synthesize quinoline derivatives. acs.orgacs.org Although these examples start from precursors other than 6-(sec-Butyl)quinolin-2-amine, they highlight the potential for profound scaffold modification of the quinoline system.

Chemical Transformations Leading to Derivatives with Modified Scaffolds

Beyond side-chain functionalization and ring fusion, the 6-(sec-Butyl)quinolin-2-amine scaffold can undergo various other transformations to generate derivatives with significantly altered structures and properties. orientjchem.org

Modification of the 2-Amino Group

The amino group at the C2 position is a key site for derivatization. It can readily undergo reactions such as alkylation and acylation. orientjchem.org For example, N-alkylation can be achieved through sequential dehydrogenative annulation and N-alkylation in a one-pot synthesis. nih.govacs.org Acylation can be used to attach various side chains, including amino acids, to the quinoline core. mdpi.com Furthermore, the 2-amino group can be converted into other functionalities. For instance, it can be transformed into a 2-chloro group, which is a versatile handle for introducing other substituents via nucleophilic substitution or cross-coupling reactions. ekb.eg

Modification of the Quinoline Core

The quinoline ring system itself can be modified. One approach is the "skeletal editing" of quinoline N-oxides, which allows for the transformation of the quinoline core into other heterocyclic systems like indolines and benzazepines. bioengineer.orgbohrium.com While this requires initial oxidation of the quinoline nitrogen, it provides a powerful method for scaffold diversification. bioengineer.org Another strategy involves multicomponent reactions that build the quinoline ring system from scratch, allowing for the incorporation of diverse substituents from the start. rsc.org For example, the Pfitzinger reaction can produce 2,3-disubstituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. iipseries.org

Synthesis of Structurally Diverse Analogs

The modular nature of quinoline synthesis and derivatization allows for the creation of a wide array of analogs. nih.gov By combining different synthetic strategies, it is possible to modify multiple positions on the 6-(sec-Butyl)quinolin-2-amine scaffold. For example, a 4-methyl group can be introduced, which has been shown to improve the biological potency and selectivity of some 2-aminoquinoline derivatives by providing additional hydrophobic interactions in target binding sites. escholarship.org The synthesis of 4-[(alkyl or dialkyl)amino]quinolines has been achieved through a two-step process involving the condensation of a 2-(trifluoromethyl)aniline (B126271) with a ketone, followed by anionic cyclization. google.com Such methods demonstrate the high degree of tunability of the quinoline scaffold, enabling the rational design of new molecules for various applications. orientjchem.orgnih.gov

Applications in Advanced Chemical Processes and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The 6-(sec-Butyl)quinolin-2-amine scaffold is a fundamental building block for the construction of more elaborate molecular architectures. The primary amine at the 2-position is a key reactive handle, allowing for a variety of chemical transformations. smolecule.comchemimpex.com

N-Alkylation and N-Arylation: The amino group can be readily alkylated or arylated to introduce new functional groups or to link the quinoline (B57606) moiety to other molecular fragments. rsc.org For instance, N-alkylation of aminoquinolines with alcohols can be achieved through catalytic "borrowing hydrogen" strategies, offering a green and efficient route to substituted amines. rsc.orgiitg.ac.inbohrium.com

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides converts the amine into corresponding amides and sulfonamides, a common strategy for creating libraries of compounds for various screening purposes.

Condensation Reactions: The amine can undergo condensation with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These imines are important intermediates themselves, often used in the synthesis of other heterocyclic systems or as ligands for metal complexes. bepls.com

Cyclization Reactions: As a bifunctional molecule, it can participate in cyclization reactions to form polycyclic systems. Methods for synthesizing the core 2-aminoquinoline (B145021) structure are diverse, including rhodium-catalyzed reactions, base-controlled cyclizations of vinylanilines, and metal-free approaches using quinoline N-oxides, which highlights the accessibility of this foundational scaffold for further elaboration. rsc.orgrsc.orgresearchgate.netrsc.org

Applications in Dye and Pigment Chemistry

The 2-aminoquinoline framework is a known chromophore and serves as a precursor for various dyes and pigments. smolecule.com The amino group acts as a powerful auxochrome, a group that intensifies the color of the chromophore. chemimpex.com

The primary application in this area is the synthesis of azo dyes. The 2-amino group can be diazotized using agents like nitrosyl sulfuric acid and then coupled with electron-rich aromatic compounds (coupling components) such as phenols or other anilines to produce brightly colored azo compounds. emerald.comeresearchco.com The resulting dyes often exhibit interesting solvatochromic properties, where their color changes depending on the polarity of the solvent. emerald.com

While specific data on dyes from 6-(sec-butyl)quinolin-2-amine is not prevalent, derivatives of 8-hydroxyquinoline (B1678124) are commonly used as coupling components to react with diazotized amines, forming heterocyclic azo dyes with applications as chemosensors and colorants for various materials, including polyester (B1180765) fabrics. emerald.comresearchgate.netrsc.org The incorporation of the quinoline nucleus is known to produce brighter and deeper shades compared to simpler benzene-based analogues. emerald.com Furthermore, 2-aminoquinoline itself has been used to prepare 9-aminopyronine dyes. mdpi.com

Table 1: Representative Azo Dyes Derived from Quinoline Scaffolds

| Diazonium Component | Coupling Component | Resulting Dye Type | Potential Application | Reference(s) |

| Substituted 2-Aminobenzothiazole | 5-Chloro-8-hydroxyquinoline | Heteroarylazo Dye | Spectroscopic Studies, pH Indicators | emerald.com |

| p-Bromoaniline | 8-Hydroxyquinoline | Monoazo Dye | Metal Complexation, Biological Screening | researchgate.net |

| Substituted Anilines | Quinolin-2(1H)-one | Azo Disperse Dye | Dyeing Polyester Fabrics | emerald.com |

| Substituted Nitroanilines | Quinolin-8-ol | Azo Dye | Antibacterial Agents | eresearchco.com |

Use as Solvents and Reagents in Organic Synthesis

As a reagent, 6-(sec-Butyl)quinolin-2-amine primarily functions as a nucleophile or a base. The lone pair of electrons on the amino nitrogen allows it to attack electrophilic centers. smolecule.com It can be used as the amine component in multicomponent reactions or in transition-metal-catalyzed coupling reactions. rsc.orgresearchgate.net

The quinoline moiety itself can act as a directing group in C-H activation reactions. For example, aminoquinoline-derived amides are widely used to direct the functionalization of adjacent C-H bonds, although in these cases the aminoquinoline is part of the substrate being modified rather than an external reagent. scispace.com

Its use as a bulk solvent is unlikely due to its high boiling point, solid nature at room temperature, and relatively high cost compared to standard solvents. However, in specific high-temperature reactions, it could potentially serve as both a reactant and a solvent.

Development of Chelating Agents and Ligands for Catalysis

This is one of the most significant areas of application for the 2-aminoquinoline scaffold. The arrangement of the nitrogen atom within the quinoline ring (N1) and the nitrogen of the exocyclic amino group (N2) creates a classic bidentate "N,N" chelation site. This allows the molecule to act as a ligand, binding strongly to a wide variety of transition metal ions. bepls.comfrontiersin.org

Ligand Synthesis: 6-(sec-Butyl)quinolin-2-amine can be used directly as a ligand or can be further modified, for instance, by condensation with aldehydes to form Schiff base ligands, which offer a tridentate or tetradentate coordination environment. bendola.comnih.gov

Metal Complexes: It can form stable complexes with metals such as copper(II), zinc(II), nickel(II), cobalt(II), palladium(II), and manganese(I). iitg.ac.infrontiersin.orgbendola.comnih.govacs.org These complexes have defined geometries, often distorted octahedral or square-planar, and their electronic and steric properties are fine-tuned by substituents like the sec-butyl group. mdpi.com

Catalysis: These metal complexes are effective catalysts for a range of organic transformations. For example, copper complexes with quinolinyl-based ligands have been successfully employed in Chan-Lam coupling reactions to form C-N bonds and in carbene transfer reactions. nih.govmdpi.com Manganese complexes bearing functionalized aminoquinoline ligands are active in transfer hydrogenation and other dehydrogenative coupling reactions. iitg.ac.in

Table 2: Metal Complexes with Aminoquinoline-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal Ion | Application | Reference(s) |

| 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II), Cu(II) | Models for antibacterial/antioxidant studies | nih.govacs.org |

| Schiff base from 8-Aminoquinoline | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Spectroscopic and theoretical studies | bendola.com |

| Quinolinyl anilido-imine | Cu(II) | Chan-Lam C-N coupling reactions | mdpi.com |

| (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine | Cu(II) | N-H insertion with diazo compounds | nih.gov |

| N-functionalized 5,6,7,8-tetrahydroquinoline-8-amine | Mn(I) | Transfer hydrogenation of carbonyls | organic-chemistry.org |

Contribution to the Synthesis of Functional Materials (e.g., polymers, dendrimers)

The reactive amino group on 6-(sec-Butyl)quinolin-2-amine provides a covalent attachment point for its incorporation into larger macromolecular structures like polymers and dendrimers. chemimpex.com